Cas no 90259-31-7 (2-Bromo-6-methylbenzoic acid)

2-Bromo-6-methylbenzoic acid structure
2-Bromo-6-methylbenzoic acid structure
Product Name:2-Bromo-6-methylbenzoic acid
CAS No:90259-31-7
MF:C8H7BrO2
MW:215.043981790543
MDL:MFCD01310788
CID:61386
PubChem ID:2735589
Update Time:2024-10-26

2-Bromo-6-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-methylbenzoic acid
    • 6-Bromo-o-toluic acid
    • 2-Brom-6-methyl-benzoesaeure
    • 2-bromo-6-methylbenzoate
    • 2-bromo-6-methyl-benzoic acid
    • 6-bromo-2-methylbenzoic acid
    • o-Toluicacid, 6-bromo- (6CI)
    • Benzoic acid, 2-bromo-6-methyl-
    • Bromtoluylsaure
    • Bromotoluic acid
    • PubChem4715
    • KSC494K9R
    • 3-BROMO-2-CARBOXYTOLUENE
    • ICXBPDJQFPIBSS-UHFFFAOYSA-N
    • SBB052830
    • WT1616
    • CL8032
    • 2-BROMO-6-METHYL-BENZOICACID
    • MCU
    • 2-Bromo-6-methylbenzoic acid (ACI)
    • o-Toluic acid, 6-bromo- (6CI)
    • 2-Bromo-6-methylbenzoicacid
    • DB-078617
    • Z1269193165
    • PS-7947
    • SCHEMBL697453
    • SY024836
    • 90259-31-7
    • 2-Bromo-6-methylbenzoic acid, 96%
    • CS-W007644
    • SB39740
    • AKOS005254436
    • DTXSID80370814
    • AC-26012
    • B4097
    • MFCD01310788
    • EN300-136378
    • MDL: MFCD01310788
    • Inchi: 1S/C8H7BrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
    • InChI Key: ICXBPDJQFPIBSS-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=CC=CC=1Br)O
    • BRN: 2614094

Computed Properties

  • Exact Mass: 213.96300
  • Monoisotopic Mass: 213.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: solid
  • Density: 1.6
  • Melting Point: 108.0 to 112.0 deg-C
  • Boiling Point: 307.1°C at 760 mmHg
  • Flash Point: 139.5±24.6 °C
  • Refractive Index: 1.595
  • PSA: 37.30000
  • LogP: 2.45570
  • Solubility: Insoluble in water

2-Bromo-6-methylbenzoic acid Security Information

  • Symbol: GHS06
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H301,H319
  • Warning Statement: P301+P310,P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R22

2-Bromo-6-methylbenzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Bromo-6-methylbenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; cooled
1.2 Reagents: Sodium nitrite Solvents: Water ;  cooled; 2.5 - 3 h, 0 °C
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  rt; 2.5 - 3 h, 65 °C
Reference
Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes
Chu, John C. K.; Dalton, Derek M.; Rovis, Tomislav, Journal of the American Chemical Society, 2015, 137(13), 4445-4452

Production Method 2

Reaction Conditions
1.1 Reagents: Methyl iodide ;  15 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  15 h, reflux
Reference
N-Aroyl-l-Phenylalanine Derivatives as VCAM/VLA-4 Antagonists
Sidduri, Achyutharao; Tilley, Jefferson W.; Lou, Jian Ping; Chen, Li; Kaplan, Gerry; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2479-2482

2-Bromo-6-methylbenzoic acid Raw materials

2-Bromo-6-methylbenzoic acid Preparation Products

2-Bromo-6-methylbenzoic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90259-31-7)2-Bromo-6-methylbenzoic acid
Order Number:sfd1967
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90259-31-7)2-Bromo-6-methylbenzoic acid
Order Number:A20198
Stock Status:in Stock
Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):1075.0/215.0
Email:sales@amadischem.com
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:90259-31-7)2-Bromo-6-methylbenzoic acid
sfd1967
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:90259-31-7)2-Bromo-6-methylbenzoic acid
A20198
Purity:99%/99%
Quantity:500g/100g
Price ($):1075.0/215.0
Email